molecular formula C20H18N4O2S B11230418 2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11230418
M. Wt: 378.4 g/mol
InChI Key: ZDTHCNMELYLDGG-UHFFFAOYSA-N
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Description

2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a unique combination of benzodioxepin, triazole, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Amino or thio derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, while the benzodioxepin ring can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile stands out due to its combination of benzodioxepin, triazole, and benzonitrile moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C20H18N4O2S/c1-24-19(14-7-8-17-18(11-14)26-10-4-9-25-17)22-23-20(24)27-13-16-6-3-2-5-15(16)12-21/h2-3,5-8,11H,4,9-10,13H2,1H3

InChI Key

ZDTHCNMELYLDGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC=C2C#N)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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